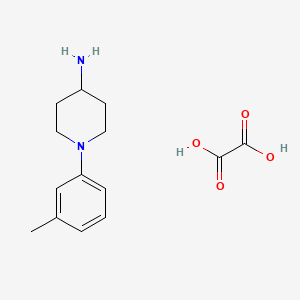

1-(3-Methylphenyl)-4-piperidinamine oxalate

Description

1-(3-Methylphenyl)-4-piperidinamine oxalate is a piperidine derivative featuring a 3-methylphenyl substituent at the 1-position of the piperidine ring, paired with an oxalate counterion. The oxalate salt enhances aqueous solubility, a critical factor for bioavailability .

Properties

IUPAC Name |

1-(3-methylphenyl)piperidin-4-amine;oxalic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18N2.C2H2O4/c1-10-3-2-4-12(9-10)14-7-5-11(13)6-8-14;3-1(4)2(5)6/h2-4,9,11H,5-8,13H2,1H3;(H,3,4)(H,5,6) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HJVAHPDMJCJNKI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)N2CCC(CC2)N.C(=O)(C(=O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

280.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1609399-81-6 | |

| Record name | 4-Piperidinamine, 1-(3-methylphenyl)-, ethanedioate (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1609399-81-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-Methylphenyl)-4-piperidinamine oxalate typically involves the following steps:

Formation of 1-(3-Methylphenyl)-4-piperidinamine: This can be achieved through the reductive amination of 3-methylbenzaldehyde with piperidine in the presence of a reducing agent such as sodium triacetoxyborohydride.

Formation of the Oxalate Salt: The free base of 1-(3-Methylphenyl)-4-piperidinamine is then reacted with oxalic acid to form the oxalate salt. This reaction is typically carried out in an appropriate solvent such as ethanol or methanol under reflux conditions.

Industrial Production Methods

In an industrial setting, the production of 1-(3-Methylphenyl)-4-piperidinamine oxalate may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters ensures consistent quality and scalability.

Chemical Reactions Analysis

Acylation Reactions

The primary amine group in the free base form (1-(3-Methylphenyl)-4-piperidinamine) undergoes acylation with acyl halides or anhydrides. For example:

-

Reaction with Acetyl Chloride :

This reaction typically occurs in dichloromethane or tetrahydrofuran (THF) with a base like triethylamine (TEA) to neutralize HCl .

| Reagent | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Acetyl chloride | DCM, TEA, 0–5°C, 4 hrs | N-Acetyl derivative | 85–90% | |

| Benzoyl chloride | THF, RT, 12 hrs | N-Benzoyl derivative | 78% |

Salt Formation and Exchange

The oxalate counterion can be replaced via acid-base reactions. For instance, treatment with hydrochloric acid yields the hydrochloride salt:

This process is critical for improving solubility in polar solvents .

Oxidation Reactions

Piperidine derivatives are susceptible to oxidation, particularly at the amine group. While direct evidence for this compound is limited, structurally similar molecules (e.g., MPTP) undergo oxidation via monoamine oxidase B (MAO-B) to form neurotoxic pyridinium species .

| Oxidizing Agent | Conditions | Product | Notes |

|---|---|---|---|

| MAO-B | In vitro, pH 7.4, 37°C | Pyridinium metabolite | Hypothetical pathway |

Electrophilic Aromatic Substitution

The 3-methylphenyl group can undergo sulfonation or nitration. For example, sulfonation with SO₃-pyridine complexes occurs under controlled conditions :

| Reagent | Conditions | Position | Yield |

|---|---|---|---|

| SO₃-pyridine | −20°C, 2.5 hrs | Para to methyl | 60% |

Deprotection and Functionalization

The oxalate group can be removed under acidic conditions to regenerate the free base, which is then amenable to further functionalization. For instance:

-

Acid Hydrolysis :

This step is often followed by reactions such as reductive amination or alkylation .

Complexation with Metals

Though not explicitly documented for this compound, tertiary amines in piperidine derivatives are known to form complexes with transition metals (e.g., Cu²⁺, Fe³⁺). Such interactions could influence catalytic or biological activity .

Key Research Findings

-

Synthetic Utility : The amine group’s reactivity enables diverse derivatization, making the compound a versatile intermediate in medicinal chemistry .

-

Stability Considerations : The oxalate salt enhances stability under storage but decomposes in strong acidic/basic conditions .

-

Biological Implications : Structural analogs exhibit MAO-B-mediated oxidation, suggesting potential neurotoxicity mechanisms .

Scientific Research Applications

1-(3-Methylphenyl)-4-piperidinamine oxalate has diverse applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its potential therapeutic effects, particularly in the development of new pharmaceuticals.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(3-Methylphenyl)-4-piperidinamine oxalate involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. For example, it may act as an agonist or antagonist at certain neurotransmitter receptors, influencing cellular signaling pathways.

Comparison with Similar Compounds

Substituent Effects on Pharmacological Properties

Piperidinamine derivatives exhibit diverse biological activities depending on substituent patterns. Below is a comparative analysis of key analogs:

Physicochemical Properties

- Solubility : Oxalate salts generally improve aqueous solubility (e.g., 1-(3-Methylphenyl)-4-piperidinamine oxalate vs. free base).

- Lipophilicity : Methyl and methoxy groups increase logP values, enhancing blood-brain barrier penetration, whereas nitro groups reduce it .

Key Research Findings

- Structural Flexibility : Piperidinamine derivatives tolerate diverse substituents (e.g., halogens, nitro, oxetanyl), enabling tailored pharmacokinetic profiles .

- Synthetic Challenges : Microwave-assisted methods (e.g., ) address yield issues but require specialized equipment.

- Therapeutic Potential: The 3-methylphenyl group in the target compound balances lipophilicity and solubility, making it a viable candidate for further in vivo studies .

Biological Activity

1-(3-Methylphenyl)-4-piperidinamine oxalate, also known by its CAS number 1609399-81-6, is a compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological effects, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a piperidine ring substituted with a 3-methylphenyl group and is associated with oxalic acid as a salt. The molecular structure can be represented as follows:

- Molecular Formula : CHNO

- Molecular Weight : 240.27 g/mol

1-(3-Methylphenyl)-4-piperidinamine oxalate exhibits its biological activity through various mechanisms, primarily involving interactions with neurotransmitter receptors and enzymes.

- Receptor Interaction : The compound is believed to modulate the activity of G protein-coupled receptors (GPCRs), which play crucial roles in signal transduction pathways within cells. For instance, it may influence pathways related to neurotransmission and pain modulation .

- Enzyme Inhibition : It has been studied for its potential to inhibit specific enzymes involved in metabolic processes, which could lead to therapeutic applications in conditions such as diabetes and obesity .

Biological Activity

Research indicates that 1-(3-Methylphenyl)-4-piperidinamine oxalate may possess several biological activities:

- Antidepressant-like Effects : Preliminary studies suggest that compounds with similar structures exhibit antidepressant-like properties in animal models, potentially through serotonin receptor modulation.

- Analgesic Properties : The compound may also demonstrate analgesic effects by modulating pain pathways, making it a candidate for further exploration in pain management therapies .

- Neuroprotective Effects : Some studies have indicated neuroprotective properties, which could be beneficial in neurodegenerative diseases .

Case Studies and Research Findings

Several studies have explored the biological activity of related compounds or derivatives, providing insights into the potential effects of 1-(3-Methylphenyl)-4-piperidinamine oxalate:

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing 1-(3-Methylphenyl)-4-piperidinamine oxalate, and how can reaction conditions be optimized for yield?

- Methodological Answer : The synthesis typically involves nucleophilic substitution or reductive amination of piperidine precursors. For example, coupling 3-methylbenzyl halides with 4-aminopiperidine derivatives under basic conditions (e.g., K₂CO₃ in DMF) can yield the free base, which is subsequently treated with oxalic acid to form the oxalate salt. Yield optimization requires controlling stoichiometry, reaction temperature (e.g., 60–80°C), and purification via recrystallization or column chromatography . Catalysts like Pd/C for hydrogenation or phase-transfer agents may improve efficiency.

Q. What analytical techniques are critical for confirming the structural integrity and purity of 1-(3-Methylphenyl)-4-piperidinamine oxalate?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to verify substituent positions on the piperidine and aryl rings.

- High-Performance Liquid Chromatography (HPLC) : Assess purity (>95%) using reverse-phase columns (C18) with UV detection.

- Mass Spectrometry (MS) : Confirm molecular weight (e.g., ESI-MS for [M+H]⁺ ion).

- Thermogravimetric Analysis (TGA) : Evaluate thermal stability and salt stoichiometry .

Q. What safety protocols are essential for handling 1-(3-Methylphenyl)-4-piperidinamine oxalate in laboratory settings?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles.

- Ventilation : Work in a fume hood to avoid inhalation of fine particles.

- Storage : Store in airtight containers at 2–8°C, protected from light and moisture to prevent degradation .

- Spill Management : Neutralize oxalate residues with calcium carbonate and dispose of as hazardous waste .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities of 1-(3-Methylphenyl)-4-piperidinamine oxalate across studies?

- Methodological Answer : Discrepancies may arise from batch-to-batch variability, impurities, or assay conditions. Strategies include:

- Reproducibility Checks : Replicate assays with independently synthesized batches.

- Dose-Response Curves : Validate activity thresholds using standardized protocols (e.g., IC₅₀ determination in enzyme inhibition assays).

- Structural Analog Comparison : Test derivatives to identify structure-activity relationships (SAR) .

Q. What strategies improve the solubility and bioavailability of 1-(3-Methylphenyl)-4-piperidinamine oxalate in preclinical models?

- Methodological Answer :

- Salt Formulation : Explore alternative counterions (e.g., hydrochloride, citrate) to enhance aqueous solubility.

- Co-Solvents : Use DMSO/PEG mixtures for in vitro studies, or cyclodextrins for in vivo delivery.

- Prodrug Design : Introduce hydrolyzable esters or amides to increase membrane permeability .

Q. How can stability issues of 1-(3-Methylphenyl)-4-piperidinamine oxalate during long-term storage be mitigated?

- Methodological Answer :

- Lyophilization : Convert to a stable lyophilized powder under inert gas (N₂/Ar).

- Desiccants : Include silica gel in storage containers to control humidity.

- Stability Studies : Conduct accelerated degradation tests (40°C/75% RH) to identify degradation pathways (e.g., oxidation, hydrolysis) .

Notes

- Prioritize peer-reviewed journals and PubChem data for validation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.